1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety linked to a morpholine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated at positions 4 and 6 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Guanidine Moiety: The guanidine group is introduced through the reaction of the dimethylpyrimidine with a guanidine derivative under controlled conditions.
Linking the Morpholine Ring: Finally, the morpholine ring is attached via an ethyl chain through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the guanidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring or the guanidine moiety.
Reduction: Reduced forms of the compound, potentially altering the pyrimidine ring or the guanidine group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrimidine ring or the guanidine moiety.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(4-methoxyphenyl)ethyl]guanidine
- 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine is unique due to its specific structural features, such as the combination of a dimethylpyrimidine ring, a guanidine moiety, and a morpholine ring
Properties
CAS No. |
377059-31-9 |
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Molecular Formula |
C13H22N6O |
Molecular Weight |
278.35g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine |
InChI |
InChI=1S/C13H22N6O/c1-10-9-11(2)17-13(16-10)18-12(14)15-3-4-19-5-7-20-8-6-19/h9H,3-8H2,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
NFGPWRSTEZSDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=NCCN2CCOCC2)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCN2CCOCC2)N)C |
Origin of Product |
United States |
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